7-Methylindolo[2,1-b]quinazoline-6,12-dione
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Overview
Description
7-Methylindolo[2,1-b]quinazoline-6,12-dione is a derivative of tryptanthrin, a natural alkaloid isolated from plants and some microorganisms, including marine bacteria . This compound exhibits a broad spectrum of biological activity, including immunomodulating, antitubercular, and anti-protozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidation of isatin and its derivatives. One common method is the oxidative coupling of 5,7-dichloroisatin with isatin under anhydrous conditions using potassium permanganate in acetonitrile . Another approach involves the condensation of isatoic anhydride with isatin or its substituted derivatives in the presence of N-methylpiperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of isatin derivatives using potassium permanganate.
Substitution: Halogen-substituted derivatives can be prepared by oxidative coupling of halogenated isatins with isatin.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Substitution: Halogenated isatins and isatin under oxidative conditions.
Major Products
Scientific Research Applications
7-Methylindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Exhibits immunomodulating, antitubercular, and anti-protozoal properties.
Medicine: Potential therapeutic applications due to its broad spectrum of biological activities.
Industry: Potential use in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit cell viability and promote caspase-dependent apoptosis in breast cancer cells by increasing the levels of phosphorylated ERK, JNK, and p38 in a concentration- and time-dependent manner .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound from which 7-Methylindolo[2,1-b]quinazoline-6,12-dione is derived.
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: A fluorinated derivative with similar structural features.
Uniqueness
This compound is unique due to its specific methyl substitution, which may confer distinct biological activities and chemical reactivity compared to its parent compound and other derivatives .
Properties
CAS No. |
195297-83-7 |
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Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
7-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-5-4-8-12-13(9)14(19)15-17-11-7-3-2-6-10(11)16(20)18(12)15/h2-8H,1H3 |
InChI Key |
XLVHLCDDXKSLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C(=NC4=CC=CC=C4C3=O)C2=O |
Origin of Product |
United States |
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